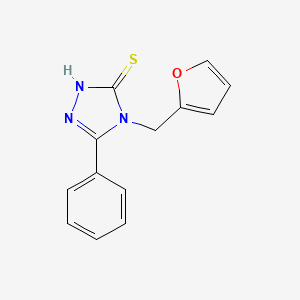

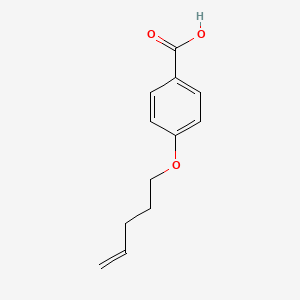

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

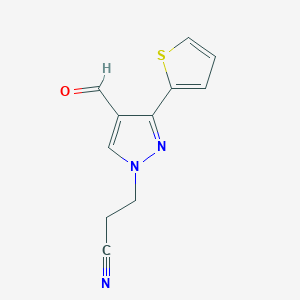

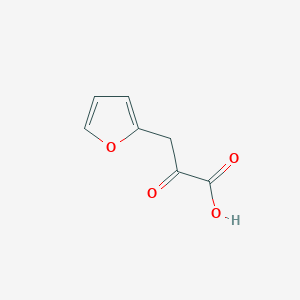

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Protected β-Amino Acids

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is utilized in the synthesis of protected β-amino acids. Ellmerer-Müller et al. (1998) described the application of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yield in two steps (Ellmerer-Müller et al., 1998).

Preparation for Solid-Phase Syntheses of β-Peptides

The compound is also critical in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides, as reported by Šebesta and Seebach (2003). They achieved this through diastereoselective amidomethylation, suitable for large-scale preparation (Šebesta & Seebach, 2003).

Facilitation of Solid Phase Peptide Synthesis

Funakoshi et al. (1988) demonstrated the use of a derivative of this compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, as a precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis (Funakoshi et al., 1988).

Synthesis of Differentially Protected Azatryptophan Derivatives

Nimje et al. (2020) reported on the synthesis of differentially protected azatryptophan derivatives from N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine via a Negishi coupling. This synthesis highlights the compound's role in developing novel amino acid derivatives for drug discovery (Nimje et al., 2020).

Self-Assembled Structures Formed by Fmoc Modified Amino Acids

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids. This research provides insight into the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

Mécanisme D'action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is a type of Fmoc-protected amino acid. The Fmoc group is a common protecting group used in solid-phase peptide synthesis. It’s chemically stable and can be removed by base, such as piperidine . This allows for the selective addition of other amino acids or compounds during synthesis, making it a valuable tool in the creation of complex biochemicals.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid. For example, the Fmoc group can be removed under basic conditions , which could be a consideration in its use.

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHQFXYSVGDAGJ-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375896 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-31-4 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)